molecular formula C29H36N2O11 B13033523 5(S)-5-Carbomethoxystrictosidine

5(S)-5-Carbomethoxystrictosidine

Cat. No.: B13033523
M. Wt: 588.6 g/mol
InChI Key: MDCXDLDKQKBOES-XOMSRXTOSA-N
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Description

5(S)-5-Carbomethoxystrictosidine is a complex organic compound that belongs to the class of indole alkaloids These compounds are known for their diverse biological activities and are often found in various plant species

Preparation Methods

The synthesis of 5(S)-5-Carbomethoxystrictosidine typically involves multiple steps, starting from simpler organic molecules. The synthetic route often includes the formation of the indole core, followed by the introduction of the carbomethoxy group at the 5-position. Reaction conditions may vary, but common reagents include strong acids or bases, oxidizing agents, and protective groups to ensure the selectivity of the reactions.

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow chemistry or the use of biocatalysts to improve yield and reduce the number of steps required.

Chemical Reactions Analysis

5(S)-5-Carbomethoxystrictosidine undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction is used to reduce double bonds or remove oxygen-containing groups. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

5(S)-5-Carbomethoxystrictosidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs for treating diseases such as cancer and neurological disorders.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5(S)-5-Carbomethoxystrictosidine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that promote cell survival.

Comparison with Similar Compounds

5(S)-5-Carbomethoxystrictosidine can be compared with other indole alkaloids, such as:

    Vinblastine: Known for its use in cancer therapy.

    Reserpine: Used in the treatment of hypertension.

    Ajmalicine: Used as an antihypertensive agent.

What sets this compound apart is its unique structural features and the specific biological activities it exhibits. Its carbomethoxy group at the 5-position provides distinct chemical properties that can be exploited for various applications.

Properties

Molecular Formula

C29H36N2O11

Molecular Weight

588.6 g/mol

IUPAC Name

methyl (1S,3S)-1-[[(2S,3R,4S)-3-ethenyl-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]methyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate

InChI

InChI=1S/C29H36N2O11/c1-4-13-15(9-19-22-16(10-20(30-19)27(37)39-3)14-7-5-6-8-18(14)31-22)17(26(36)38-2)12-40-28(13)42-29-25(35)24(34)23(33)21(11-32)41-29/h4-8,12-13,15,19-21,23-25,28-35H,1,9-11H2,2-3H3/t13-,15+,19+,20+,21-,23-,24+,25-,28+,29+/m1/s1

InChI Key

MDCXDLDKQKBOES-XOMSRXTOSA-N

Isomeric SMILES

COC(=O)[C@@H]1CC2=C([C@@H](N1)C[C@H]3[C@H]([C@@H](OC=C3C(=O)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C=C)NC5=CC=CC=C25

Canonical SMILES

COC(=O)C1CC2=C(C(N1)CC3C(C(OC=C3C(=O)OC)OC4C(C(C(C(O4)CO)O)O)O)C=C)NC5=CC=CC=C25

Origin of Product

United States

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